molecular formula C16H15NO3 B575268 Benzyl 4-formylbenzylcarbamate CAS No. 159730-67-3

Benzyl 4-formylbenzylcarbamate

Cat. No.: B575268
CAS No.: 159730-67-3
M. Wt: 269.3
InChI Key: LUFPPIONGKGDDS-UHFFFAOYSA-N
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Description

Benzyl 4-formylbenzylcarbamate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . It is characterized by the presence of a benzyl group, a formyl group, and a carbamate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-formylbenzylcarbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl 4-(hydroxymethyl)benzylcarbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-formylbenzylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl 4-carboxybenzylcarbamate.

    Reduction: Benzyl 4-(hydroxymethyl)benzylcarbamate.

    Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-formylbenzylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 4-formylbenzylcarbamate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carbamate group can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules . The benzyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the formyl group.

    4-Formylbenzyl carbamate: Similar structure but lacks the benzyl group.

    Benzyl 4-hydroxybenzylcarbamate: Similar structure but has a hydroxymethyl group instead of a formyl group.

Uniqueness: Benzyl 4-formylbenzylcarbamate is unique due to the presence of both a formyl group and a benzyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Biological Activity

Benzyl 4-formylbenzylcarbamate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H17N1O3C_{16}H_{17}N_{1}O_{3}. The compound consists of a benzyl group attached to a formyl group and a carbamate moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The formyl group can participate in nucleophilic addition reactions with amino acids in proteins, leading to modifications that can alter protein function. This interaction may inhibit or enhance the activity of various enzymes and receptors, thereby influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro assays revealed that treatment with this compound resulted in significant cell death in breast cancer and leukemia cell lines, suggesting its potential as a therapeutic agent against malignancies.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities . It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases .
  • Antimicrobial Activity Assessment :
    • Another research article assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential .
  • Mechanistic Insights :
    • A detailed mechanistic study highlighted that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition was confirmed through enzyme kinetics assays, showing competitive inhibition with a Ki value of approximately 15 µM .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, apoptosis induction
Benzyl carbamateModerateNoLess specific interactions
Formyl benzamideYesModerateSimilar enzyme inhibition

Properties

IUPAC Name

benzyl N-[(4-formylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPPIONGKGDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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